

## A meta-analysis of clinical trial outcomes for GPR119 agonists including MBX2982

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |  |
|----------------------|----------|-----------|--|--|--|--|
| Compound Name:       | MBX2982  |           |  |  |  |  |
| Cat. No.:            | B8071637 | Get Quote |  |  |  |  |

# GPR119 Agonists in Clinical Trials: A Comparative Meta-Analysis of Outcomes

A detailed review of the clinical trial landscape for GPR119 agonists, with a special focus on MBX2982, reveals a promising yet challenging path for this class of drugs in the treatment of type 2 diabetes and other metabolic disorders. While preclinical data has been encouraging, clinical outcomes have been modest, leading to a nuanced perspective on their therapeutic potential.

G protein-coupled receptor 119 (GPR119) is a promising drug target primarily expressed in pancreatic  $\beta$ -cells and intestinal L-cells.[1] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glycemic control.[2][3] This has led to the development of several synthetic GPR119 agonists, including **MBX2982**, with the hope of creating a new class of oral anti-diabetic agents.[3]

### **GPR119 Signaling Pathway**

Activation of GPR119 by an agonist initiates a signaling cascade within the cell. The receptor is coupled to a stimulatory G protein (G $\alpha$ s), which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in pancreatic  $\beta$ -cells, ultimately results in the potentiation of



glucose-stimulated insulin secretion. In intestinal L-cells, this pathway stimulates the secretion of incretin hormones.[5]



Click to download full resolution via product page

**Caption:** GPR119 agonist signaling cascade.

## **Clinical Trial Workflow for Metabolic Drugs**

The clinical development of GPR119 agonists, like other metabolic drugs, follows a structured multi-phase process to ensure safety and efficacy.



Click to download full resolution via product page

Caption: Generalized clinical trial phases.

## **Comparative Analysis of Clinical Trial Outcomes**



While a formal meta-analysis pooling statistical data across all GPR119 agonist trials is not publicly available, a comparison of the results from individual studies provides valuable insights.

#### **MBX2982** Clinical Trial Data

MBX2982 has been evaluated in several early-phase clinical trials.

Table 1: Summary of MBX2982 Clinical Trial Outcomes



| Trial Phase | Population                                      | Dosage                                     | Key Outcomes                                                                                                                                                                                     | Reference |
|-------------|-------------------------------------------------|--------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase 1a    | Healthy<br>Volunteers                           | 10 - 1000 mg<br>(single<br>ascending dose) | Well-tolerated; Dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal.                                                                                              | [2]       |
| Phase 1b    | Males with<br>Impaired Fasting<br>Glucose (IFG) | 100 or 300 mg<br>(multiple doses)          | Significant reductions in glucose excursion (26-44%) and glucagon (17% with 300 mg dose) in a Mixed Meal Tolerance Test (MMTT); Evidence of enhanced glucose-sensitive insulin secretion (GSIS). | [6]       |
| Phase 2a    | Adults with Type<br>1 Diabetes                  | 600 mg daily for<br>14 days                | Did not improve glucagon counterregulator y responses to hypoglycemia; Increased fasting and postprandial GLP-1 levels, demonstrating target engagement.                                         | [7][8]    |



#### Experimental Protocols for MBX2982 Trials:

- Phase 1a Study: This was a randomized, placebo-controlled, double-blind, ascending-dose clinical trial in 60 healthy male and female volunteers.
- Phase 2a Study (Type 1 Diabetes): This was a randomized, double-masked, crossover trial
  in 18 participants.[8] Participants received 600 mg of MBX-2982 or placebo daily for 14 days,
  with a 2-week washout period between treatments.[8] The primary outcomes were assessed
  during a hyperinsulinemic euglycemic-hypoglycemic clamp and a mixed-meal tolerance test
  (MMTT).[8]

#### **Other GPR119 Agonists in Clinical Development**

Other GPR119 agonists have also been investigated in clinical trials, with varying degrees of success.

Table 2: Comparison of Clinical Trial Outcomes for Various GPR119 Agonists



| Agonist  | Sponsor               | Trial Phase | Population                             | Key<br>Outcomes                                                                                                                                                                                                                    | Reference |
|----------|-----------------------|-------------|----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| DS-8500a | Daiichi<br>Sankyo     | Phase 2b    | Japanese patients with Type 2 Diabetes | dependent reduction in HbA1c (-0.23% to -0.44%) compared to placebo over 12 weeks; Significantly lowered fasting plasma glucose (FPG) and postprandial glucose (PPG) at higher doses; Also showed improvement s in lipid profiles. | [9]       |
| APD597   | Arena/Ortho<br>McNeil | Phase 1     | Not specified                          | Confirmatory reports of clinical proof of concept with respect to glycemic control and incretin release.                                                                                                                           | [3]       |
| PSN821   | Prosidion/OSI         | Phase 1     | Not specified                          | Confirmatory reports of                                                                                                                                                                                                            | [3]       |







clinical proof of concept with respect to glycemic control and incretin release.

Experimental Protocols for Other GPR119 Agonist Trials:

DS-8500a Phase 2b Study: This was a randomized, double-blind, parallel-group comparison study in Japan.[9] Patients with type 2 diabetes were randomized to receive placebo, DS-8500a (25, 50, or 75 mg), or sitagliptin 50 mg once daily for 12 weeks.[9] The primary efficacy endpoint was the change in HbA1c from baseline to week 12.[9]

#### **Discussion and Future Outlook**

The clinical trial data for GPR119 agonists, including **MBX2982**, indicate that while these agents can modulate glucose metabolism and incretin secretion, their overall efficacy as monotherapy for type 2 diabetes has been less robust than initially anticipated.[10] The modest effects on glycemic control have led to questions about the therapeutic potential of this drug class.[10]

The results from the **MBX2982** trial in type 1 diabetes are particularly noteworthy. While the drug did not achieve its primary endpoint of improving glucagon response to hypoglycemia, the observed increase in GLP-1 levels confirms that the drug engaged its target in the gut.[7][8] This suggests that the therapeutic utility of GPR119 agonists might be more complex and may involve combination therapies. For instance, combining a GPR119 agonist with a DPP-4 inhibitor to prolong the action of secreted GLP-1 could be a viable strategy.[10]

In conclusion, while GPR119 agonists have demonstrated clear biological activity in clinical trials, their future as standalone therapies for type 2 diabetes is uncertain. Further research is needed to explore their potential in combination with other anti-diabetic agents and to better understand the patient populations that might benefit most from this therapeutic approach.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. GPR119 agonists for the treatment of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A meta-analysis of clinical trial outcomes for GPR119 agonists including MBX2982]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8071637#a-meta-analysis-of-clinical-trial-outcomesfor-gpr119-agonists-including-mbx2982]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com